6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridyl group, and a triazolothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves a multi-step process. One common method starts with the preparation of the triazolothiadiazole core, which is achieved through the cyclization of appropriate thiosemicarbazide derivatives with hydrazine derivatives under acidic conditions. The resulting intermediate is then subjected to a Heck reaction with 4-fluorostyrene in the presence of a palladium catalyst to introduce the fluorophenyl and ethenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery and development.
Medicine
In medicinal chemistry, 6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- 6-[(E)-2-(4-BROMOPHENYL)-1-ETHENYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- 6-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Uniqueness
The uniqueness of 6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its fluorophenyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C16H10FN5S |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
6-[(E)-2-(4-fluorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10FN5S/c17-13-4-1-11(2-5-13)3-6-14-21-22-15(19-20-16(22)23-14)12-7-9-18-10-8-12/h1-10H/b6-3+ |
InChI Key |
OFHDTMNRWWGTSH-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
Origin of Product |
United States |
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